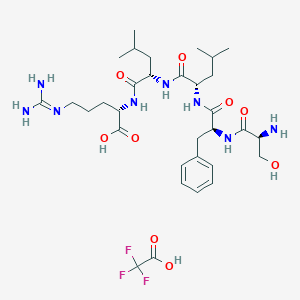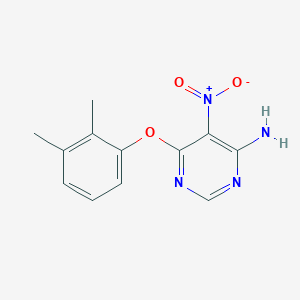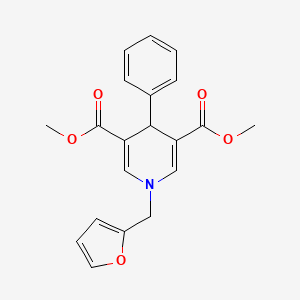
Thrombin Receptor Activator for Peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thrombin Receptor Activator for Peptide, also known as Thrombin Receptor Activator Peptide 6, is a hexapeptide with the sequence Ser-Phe-Leu-Leu-Arg-Asn. This peptide corresponds to amino acids 42-47 of the protease-activated receptor-1 (PAR-1) generated upon thrombin cleavage. It acts as a tethered peptide ligand and is known to activate PAR-1 independently of receptor cleavage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thrombin Receptor Activator for Peptide involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Thrombin Receptor Activator for Peptide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HBTU or HATU.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids .
Applications De Recherche Scientifique
Thrombin Receptor Activator for Peptide has a wide range of scientific research applications:
Chemistry: Used to study the activation and function of protease-activated receptors.
Biology: Investigates the role of PAR-1 in various cellular processes, including platelet aggregation and inflammation.
Medicine: Explores potential therapeutic applications in cardiovascular diseases and cancer.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mécanisme D'action
Thrombin Receptor Activator for Peptide exerts its effects by binding to and activating protease-activated receptor-1 (PAR-1). Upon binding, the peptide mimics the natural activation mechanism of PAR-1, leading to the activation of intracellular signaling pathways. This activation results in various cellular responses, including platelet aggregation, inflammation, and cell proliferation .
Comparaison Avec Des Composés Similaires
Thrombin Receptor Activator Peptide 4: Another peptide that activates PAR-1 but with a different sequence.
Thrombin Receptor Activator Peptide 3: Similar in function but with variations in amino acid composition.
Uniqueness: Thrombin Receptor Activator for Peptide is unique due to its specific sequence (Ser-Phe-Leu-Leu-Arg-Asn) and its ability to activate PAR-1 independently of receptor cleavage. This property makes it a valuable tool for studying PAR-1 function and developing therapeutic agents targeting this receptor .
Propriétés
Formule moléculaire |
C32H51F3N8O9 |
|---|---|
Poids moléculaire |
748.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H50N8O7.C2HF3O2/c1-17(2)13-22(26(41)35-21(29(44)45)11-8-12-34-30(32)33)37-27(42)23(14-18(3)4)38-28(43)24(36-25(40)20(31)16-39)15-19-9-6-5-7-10-19;3-2(4,5)1(6)7/h5-7,9-10,17-18,20-24,39H,8,11-16,31H2,1-4H3,(H,35,41)(H,36,40)(H,37,42)(H,38,43)(H,44,45)(H4,32,33,34);(H,6,7)/t20-,21-,22-,23-,24-;/m0./s1 |
Clé InChI |
FMFAHPNVLYCEGI-VHIJBDTGSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-hydroxy-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12458404.png)
![N-phenyl-2-{[4-(2-phenylethyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12458406.png)

![2-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12458421.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 8-chloro-2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12458431.png)
![4-[(2-{4-[1-(2H-indazol-5-yl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)amino]-N,N-dimethylbut-2-enamide](/img/structure/B12458436.png)
![1-{6-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-1-yl}-2-{5-methyl-2-[(3-methylmorpholin-4-yl)methyl]piperazin-1-yl}ethanone](/img/structure/B12458444.png)
![(4Z)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12458450.png)

![(4-chlorophenyl)[3-hexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B12458463.png)



![N-[2-(4-hydroxyphenyl)ethyl]-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-1-carboxamide](/img/structure/B12458479.png)
